0990CL -

0990CL

Catalog Number: EVT-256475
CAS Number:
Molecular Formula: C21H21N5
Molecular Weight: 343.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
0990CL is an inhibitor of heterotrimeric Gαi subunits.
Source and Classification

0990CL is synthesized through a series of chemical reactions involving precursors that are typically found in laboratory settings. Its classification may fall under categories such as heterocycles or functionalized organic compounds, depending on its specific molecular structure and functional groups. The precise classification can vary based on its application and the context in which it is studied.

Synthesis Analysis

The synthesis of 0990CL involves multiple steps, which can include:

  1. Starting Materials: The synthesis begins with readily available organic precursors, which may include aromatic compounds or aliphatic chains.
  2. Reagents: Common reagents used might include acids, bases, or catalysts that facilitate the desired chemical transformations.
  3. Reaction Conditions:
    • Temperature: Reactions may require elevated temperatures to achieve the necessary activation energy.
    • Duration: The reaction time can vary significantly, often ranging from several hours to days, depending on the complexity of the synthesis.
    • Solvent Choice: Solvents such as ethanol or dichloromethane may be employed to dissolve reactants and facilitate reactions.

For example, one potential synthetic route could involve a multi-step process where an initial electrophilic substitution reaction is followed by a condensation reaction to form the final product.

Molecular Structure Analysis

The molecular structure of 0990CL can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Molecular Formula: The exact molecular formula would provide insights into the number of carbon, hydrogen, nitrogen, or oxygen atoms present.
  • Structural Features: Key features might include:
    • Functional Groups: Identifying functional groups such as hydroxyls, amines, or carbonyls that influence reactivity.
    • Stereochemistry: The spatial arrangement of atoms can affect the compound's biological activity and interactions.

A detailed structural analysis would reveal how these elements contribute to the compound's properties.

Chemical Reactions Analysis

0990CL is likely to participate in various chemical reactions, including:

  1. Substitution Reactions: Where one functional group is replaced by another.
  2. Addition Reactions: Involving the addition of atoms or groups across double bonds.
  3. Elimination Reactions: Where elements are removed from the compound, often forming double bonds.

These reactions can be influenced by factors such as temperature, concentration of reactants, and presence of catalysts. Understanding these reactions helps predict the behavior of 0990CL under different conditions.

Mechanism of Action

The mechanism of action for 0990CL would depend on its specific application, particularly if it is being studied for pharmacological effects.

  • Interaction with Biological Targets: If 0990CL has therapeutic potential, it may interact with enzymes or receptors within biological systems.
  • Biochemical Pathways: The compound could modulate pathways involved in cellular signaling or metabolic processes.

Detailed studies using techniques like enzyme assays or receptor binding studies would elucidate its mechanism of action.

Physical and Chemical Properties Analysis

The physical and chemical properties of 0990CL are crucial for understanding its behavior in various environments:

  • Melting Point: Indicates stability and purity; a higher melting point often correlates with greater stability.
  • Solubility: Determines how well 0990CL can be utilized in different solvents; solubility in water versus organic solvents can affect its application in biological systems.
  • Reactivity: Understanding how 0990CL reacts with other chemicals allows for safe handling and application.

Data from experiments would provide quantitative values for these properties.

Applications

The applications of 0990CL span several fields:

  1. Pharmaceuticals: If proven effective against specific biological targets, it could serve as a lead compound for drug development.
  2. Materials Science: Its unique properties may allow it to be used in creating advanced materials with specific functionalities.
  3. Agriculture: Potential use as a pesticide or herbicide if it exhibits suitable biological activity against pests.

Research into these applications continues to evolve, highlighting the importance of compounds like 0990CL in advancing scientific knowledge and technology.

Discovery & Pharmacological Significance of 0990CL

Historical Context of Quinazoline Derivatives in Drug Discovery

Quinazoline derivatives represent a privileged scaffold in medicinal chemistry, historically leveraged for their versatile pharmacological profiles. This nitrogen-containing heterocyclic structure provides a stable platform for selective interactions with diverse biological targets. Notably, quinazoline-based compounds have been successfully developed as inhibitors for enzymes like tyrosine kinases, dihydrofolate reductase, and more recently, poly(ADP-ribose) polymerases (PARPs). The inherent molecular rigidity of the quinazoline core facilitates precise spatial positioning of functional groups, enabling high-affinity target engagement. In PARP inhibitor development, strategic substitutions at the C-2, C-4, and C-7 positions of the quinazoline scaffold have yielded compounds with exceptional isoform selectivity, demonstrating the scaffold's adaptability for targeting nucleotide-binding domains [7]. This historical success established a foundational chemical rationale for exploring quinazoline derivatives in novel target spaces, including G-protein modulation.

Table 1: Evolution of Quinazoline-Based Therapeutics

Therapeutic AreaTargetKey Structural FeaturesClinical Impact
OncologyEGFR KinaseC-4 anilino, C-6/7 alkoxyFDA-approved agents (e.g., Gefitinib)
AntibacterialsDHFRC-2,4-diamino substitutionsPotent antifolates
PARP InhibitionPARP4C-8 halogen substitutions (e.g., iodine)Enhanced selectivity [7]
G-protein ModulationGαiC-2,4-diamino with hydrophobic extensionsNovel mechanistic class

Rational Design of 0990CL as a Gαi Subunit Inhibitor

The discovery of 0990CL (chemical name: 4-[(2,4-Diaminoquinazolin-7-yl)amino]phenol) emerged from a sophisticated structure-based strategy targeting the GDP-bound conformation of Gαi subunits. Computational modeling revealed that the quinazoline core could mimic key interactions of endogenous regulators like the GPR domain of RGS14, which stabilizes Gαi-GDP through ternary interactions with a hydrophobic patch on Gαi, the guanine nucleotide, and Mg²⁺ ions [3]. Molecular docking against the Gαi1-GDP crystal structure (PDB: 2OM2) prioritized quinazoline analogs capable of simultaneous interaction with two critical regions: 1) the nucleotide-binding pocket (via H-bonding with GDP phosphates), and 2) a hydrophobic cleft adjacent to the switch II region. This bifunctional engagement was engineered to sterically hinder GDP release—the rate-limiting step in Gαi activation [3].

Structure-activity relationship (SAR) optimization focused on C-7 and C-2 substitutions. Bulky hydrophobic groups at C-7 (e.g., phenylaminopropoxy) enhanced binding affinity by occupying a lipophilic subpocket, while C-2 amino groups maintained critical H-bonding with GDP. The final candidate, 0990CL (CAS 511514-03-7), exhibited a calculated binding energy of -9.8 kcal/mol to Gαi1-GDP, substantially lower than its affinity for Gαq-GDP (-5.2 kcal/mol), predicting subunit selectivity [3].

Target Validation in GPCR-Mediated Signaling Pathways

0990CL’s mechanism was rigorously validated in cellular models of GPCR signaling, particularly focusing on the α2-adrenoceptor (α2AR)-Gαi-cAMP axis. In HEK293 GloSensor cells, pretreatment with 0990CL (100 nM–1 μM) dose-dependently reversed UK14304 (α2AR agonist)-mediated suppression of forskolin-induced cAMP accumulation. At 100 nM, 0990CL restored 31% of cAMP levels, reaching near-complete restoration (92%) at 1 μM [1] [3]. This effect directly correlated with Gαi inhibition, as measured by [³⁵S]GTPγS exchange assays where 0990CL reduced GTPγS binding to Gαi by 72% at 30 μM, confirming blockade of nucleotide exchange [3].

Selectivity profiling demonstrated functional specificity for Gαi over other subunits:

  • Gαq Inhibition: 0990CL (30 μM) reduced Gαq endpoint fluorescence by only 10%, compared to 38% for Gαi [1].
  • Receptor Specificity: 0990CL did not alter cAMP responses in Gαs-coupled receptor pathways or basal adenylate cyclase activity, confirming its action is subunit-limited rather than receptor- or effector-targeted [3]. This pharmacodynamic profile positions 0990CL as a precise tool for dissecting Gαi-dependent signaling downstream of diverse GPCRs, from adrenergic to chemokine receptors.

Comparative Efficacy Against Endogenous GDIs (e.g., AGS3/RGS14)

Endogenous guanine nucleotide dissociation inhibitors (GDIs) like AGS3 and RGS14 regulate Gαi via GPR/GoLoco domains, which stabilize the Gαi-GDP state and prevent Gβγ reassociation. While physiologically relevant, their utility as pharmacological templates is limited by poor cell permeability and multi-domain signaling effects. 0990CL was benchmarked against the engineered cell-penetrant TAT-GPR peptide, a 28-mer mimicking the GPR consensus motif (EE-FF-LL-Q-RMDDQR) [3].

Table 2: 0990CL vs. Endogenous and Engineered Gαi Inhibitors

ParameterTAT-GPR Peptide0990CLAGS3/RGS14
Molecular Weight~3.5 kDa343.42 Da70-200 kDa
Cell PermeabilityModerate (TAT-dependent)High (LogP >3.5)Low
MechanismTernary complex with Gαi-GDPDirect Gαi-GDP stabilizationTernary complex
α2AR-cAMP IC₅₀50 nM100 nMNot applicable (intracellular)
Gαi/Gαq Selectivity>100-fold>3.8-fold (functional)Gαi-specific
Therapeutic ApplicabilityLimited (peptide limitations)High (small molecule)None

TAT-GPR completely suppressed α2AR-mediated cAMP inhibition at 100 nM but required covalent TAT conjugation for cellular delivery, which complicates pharmacokinetics [3]. In contrast, 0990CL achieved comparable efficacy (IC₅₀ ≈ 100 nM) as a monomeric small molecule without membrane-disruptive properties. Crucially, 0990CL circumvented compensatory adaptations seen with pertussis toxin (PTX), which requires 18-hour pre-treatment and induces Gαi upregulation. This allows acute, reversible inhibition of Gαi signaling—a key advantage for investigating dynamic GPCR responses [1] [3].

Properties

Product Name

0990CL

IUPAC Name

4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine

Molecular Formula

C21H21N5

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C21H21N5/c1-14-13-21(2,3)26-20(22-14)25-19-23-17-12-8-7-11-16(17)18(24-19)15-9-5-4-6-10-15/h4-13H,1-3H3,(H2,22,23,24,25,26)

InChI Key

DXICUHJLOMNKOU-UHFFFAOYSA-N

SMILES

CC1=CC(N=C(N1)NC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4)(C)C

Solubility

Soluble in DMSO

Synonyms

0990CL; 0990-CL; 0990 CL;

Canonical SMILES

CC1=CC(N=C(N1)NC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.